7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide
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Overview
Description
7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra .
Biochemical Pathways
It can be inferred that the compound may interact with the biochemical pathways involved in the life cycle ofMycobacterium tuberculosis based on the anti-tubercular activity of similar compounds .
Result of Action
Similar compounds have exhibited significant anti-tubercular activity, indicating potential cellular and molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the ethoxy and pyridinyl groups. The process may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Ethoxy Group: This step may involve etherification reactions using ethyl bromide in the presence of a base.
Attachment of the Pyridinyl Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzofuran moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids or ketones depending on the reaction conditions.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds such as 2-ethylbenzofuran and 2-methylbenzofuran share structural similarities.
Pyridinyl Derivatives: Compounds like 2-methylpyridine and 2-ethylpyridine are structurally related.
Uniqueness: 7-ethoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide is unique due to the combination of the benzofuran and pyridinyl moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-ethoxy-N-(6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-13-8-5-7-12-10-14(22-16(12)13)17(20)19-15-9-4-6-11(2)18-15/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAMHXXCGIFEHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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